molecular formula C11H14N4O2S B2490347 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-methylpropyl)-1,3-thiazole-2-carboxamide CAS No. 1286722-46-0

4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-methylpropyl)-1,3-thiazole-2-carboxamide

Cat. No.: B2490347
CAS No.: 1286722-46-0
M. Wt: 266.32
InChI Key: JSCMOESYWGMHGX-UHFFFAOYSA-N
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Description

4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-methylpropyl)-1,3-thiazole-2-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science. Its unique structure, which includes both oxadiazole and thiazole rings, contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-methylpropyl)-1,3-thiazole-2-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thioamides or thioureas.

    Coupling of the Rings:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the rings can be replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed

Properties

IUPAC Name

4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-methylpropyl)-1,3-thiazole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c1-6(2)4-12-9(16)11-14-8(5-18-11)10-13-7(3)15-17-10/h5-6H,4H2,1-3H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCMOESYWGMHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CSC(=N2)C(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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